Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
1,3,4-oxadiazole compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but soluble in many organic solvents .
Result of Action
1,3,4-oxadiazole compounds have been shown to have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives such as:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring, leading to distinct chemical properties and biological activities.
1,2,5-Oxadiazole derivatives: These compounds have a different regioisomeric structure, which can result in varied reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of atoms within the oxadiazole ring, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSRXFGWKCXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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